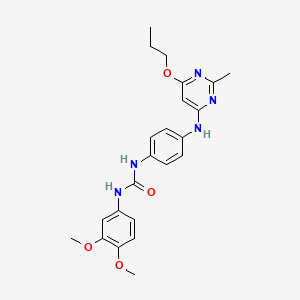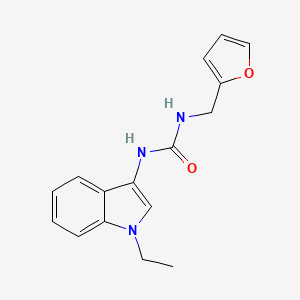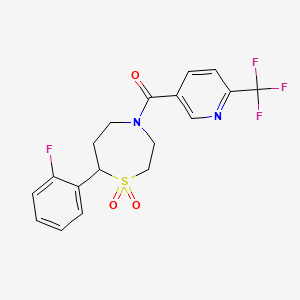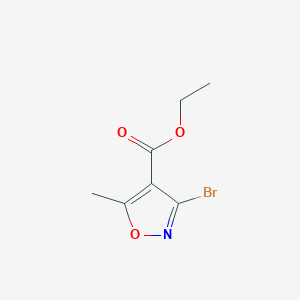
N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide, also known as CCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CCMP is a synthetic compound that belongs to the class of amides, and it has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide has been found to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of various cellular processes. N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide has been found to exhibit various biochemical and physiological effects. N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide has been shown to inhibit the activity of various enzymes and signaling pathways in the body, which suggests that it may have a broad range of biological activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide for lab experiments is its relative ease of synthesis. N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide can be synthesized in good yields using a simple reaction, which makes it a readily available compound for scientific research. However, one of the limitations of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide is its potential toxicity. N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide. One potential direction is the development of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide as a drug for the treatment of cancer. Further studies are needed to determine the efficacy and safety of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide in vivo, and to optimize its pharmacological properties for clinical use. Another potential direction is the study of the mechanism of action of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide. Further studies are needed to elucidate the molecular targets of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide and to understand its mode of action. Finally, the study of the biochemical and physiological effects of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide in different cell types and animal models may provide further insights into its potential applications in medicine.
Métodos De Síntesis
The synthesis of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide involves the reaction of 3-chloro-4-cyanophenyl isocyanate with N-methylprop-2-enamide in the presence of a base such as triethylamine. The reaction yields N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide as a white solid, which can be purified by recrystallization. The synthesis of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide is a relatively simple process, and the compound can be obtained in good yields.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide has been found to exhibit various scientific research applications, particularly in the field of medicine. One of the most significant applications of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide is its potential use as a drug for the treatment of cancer. N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to induce apoptosis in cancer cells. N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-3-11(15)14(2)9-5-4-8(7-13)10(12)6-9/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURHPLYUHCECMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C#N)Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)



![1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2589872.png)

![N-(4-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2589874.png)
![1-(pyridin-2-ylmethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2589876.png)

![7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one](/img/structure/B2589881.png)

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2589886.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2589887.png)